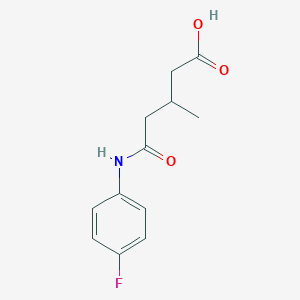![molecular formula C21H32N2O6S2 B277015 ethyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2,6-dimethyl-1H-indole-3-carboxylate](/img/structure/B277015.png)
ethyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2,6-dimethyl-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2,6-dimethyl-1H-indole-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a member of the indole family of organic compounds and has been found to exhibit promising pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of Ethyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2,6-dimethyl-1H-indole-3-carboxylate is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating various cellular signaling pathways and gene expression. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the progression of cancer and inflammation.
Biochemical and Physiological Effects:
Ethyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2,6-dimethyl-1H-indole-3-carboxylate has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce pain and inflammation. It has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Ethyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2,6-dimethyl-1H-indole-3-carboxylate in lab experiments is its potent pharmacological activity. The compound has been shown to exhibit a range of therapeutic effects at relatively low concentrations. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for the research on Ethyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2,6-dimethyl-1H-indole-3-carboxylate. One of the key areas of interest is the development of novel drug formulations that can improve the bioavailability and pharmacokinetic properties of the compound. Another area of research is the identification of the specific cellular targets and signaling pathways that are modulated by the compound. This information can be used to develop more targeted and effective therapies for cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to evaluate the safety and toxicity of the compound in animal models and human clinical trials.
Métodos De Síntesis
The synthesis of Ethyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2,6-dimethyl-1H-indole-3-carboxylate is a complex process that involves multiple steps. The most commonly used method for synthesizing this compound involves the reaction of 1-(butylsulfonyl)-2,6-dimethyl-1H-indole-3-carboxylic acid with butylsulfonyl chloride and ethylamine. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions to obtain the desired product.
Aplicaciones Científicas De Investigación
Ethyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2,6-dimethyl-1H-indole-3-carboxylate has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been found to exhibit anticancer, anti-inflammatory, and analgesic properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Fórmula molecular |
C21H32N2O6S2 |
|---|---|
Peso molecular |
472.6 g/mol |
Nombre IUPAC |
ethyl 1-butylsulfonyl-5-(butylsulfonylamino)-2,6-dimethylindole-3-carboxylate |
InChI |
InChI=1S/C21H32N2O6S2/c1-6-9-11-30(25,26)22-18-14-17-19(13-15(18)4)23(31(27,28)12-10-7-2)16(5)20(17)21(24)29-8-3/h13-14,22H,6-12H2,1-5H3 |
Clave InChI |
BQJDCAIIFKGOQW-UHFFFAOYSA-N |
SMILES |
CCCCS(=O)(=O)NC1=C(C=C2C(=C1)C(=C(N2S(=O)(=O)CCCC)C)C(=O)OCC)C |
SMILES canónico |
CCCCS(=O)(=O)NC1=CC2=C(C=C1C)N(C(=C2C(=O)OCC)C)S(=O)(=O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B276933.png)
![N~1~-(4-isopropylphenyl)-N~4~-[2-(1-pyrrolidinyl)ethyl]succinamide](/img/structure/B276934.png)
![2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-fluorobenzyl)acetamide](/img/structure/B276935.png)
![2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B276936.png)
![3-{1-[2-(3-methoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B276937.png)

![5-[(2,4-Dimethoxyphenyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B276942.png)

![{2-[(4-Chlorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276947.png)
![(2-{[4-(Benzyloxy)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B276950.png)
![5-{[4-(Benzyloxy)phenyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B276951.png)

![5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B276962.png)
![{2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B276964.png)